Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride
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Overview
Description
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloromethyl group at the 2-position, a phenyl group at the 4-position, and an ethyl ester group at the 3-position of the quinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride typically involves a multi-step process. One common method starts with the condensation of 2-chloromethylquinoline with benzaldehyde in the presence of a base to form 2-(chloromethyl)-4-phenylquinoline. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinoline derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, dihydroquinolines, and carboxylic acids.
Scientific Research Applications
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.
Biological Studies: The compound is employed in studies investigating the biological activity of quinoline derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It serves as a probe for studying cellular processes and pathways, particularly those involving quinoline-based molecules.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The phenyl and quinoline moieties contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride
- Ethyl 2-(bromomethyl)-4-phenylquinoline-3-carboxylate hydrochloride
- Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate
Uniqueness
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloromethyl group at the 2-position and the phenyl group at the 4-position enhances its reactivity and potential for forming diverse derivatives. Additionally, the hydrochloride salt form improves its solubility and stability, making it more versatile for various applications.
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2.ClH/c1-2-23-19(22)18-16(12-20)21-15-11-7-6-10-14(15)17(18)13-8-4-3-5-9-13;/h3-11H,2,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQMWRZOUKPJCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596160 |
Source
|
Record name | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126334-84-7 |
Source
|
Record name | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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